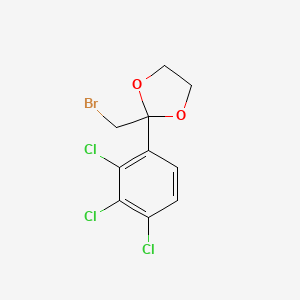

2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane

Description

Properties

CAS No. |

24169-32-2 |

|---|---|

Molecular Formula |

C10H8BrCl3O2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-(bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C10H8BrCl3O2/c11-5-10(15-3-4-16-10)6-1-2-7(12)9(14)8(6)13/h1-2H,3-5H2 |

InChI Key |

PFSSVZKNVAXVRA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(CBr)C2=C(C(=C(C=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane generally involves two main steps:

- Formation of the 1,3-dioxolane ring via acetalization of an appropriate chlorinated acetophenone derivative with a diol (e.g., ethylene glycol or substituted glycols) under acidic catalysis.

- Bromination of the methyl group adjacent to the dioxolane ring to introduce the bromomethyl substituent.

This approach is consistent with related compounds such as 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane, where the phenyl ring has fewer chlorine substituents but the synthetic logic remains the same.

Specific Synthetic Routes

Acetalization of 2,3,4-Trichloroacetophenone with Ethylene Glycol

- Reaction : 2,3,4-Trichloroacetophenone reacts with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or methanesulfonic acid).

- Conditions : Reflux in an inert organic solvent (e.g., toluene) with azeotropic removal of water to drive the equilibrium toward acetal formation.

- Outcome : Formation of 2-(2,3,4-trichlorophenyl)-1,3-dioxolane intermediate.

This step is analogous to the preparation of 2-(2,4-dichlorophenyl)-1,3-dioxolane derivatives reported in patent literature, where the molar ratio of ketone to diol ranges from 1:1 to 1:1.5, and acid catalysts are employed to facilitate ring closure with high selectivity and yield.

Bromination of the Methyl Group

- Reaction : The methyl group adjacent to the dioxolane ring is brominated using elemental bromine.

- Conditions : Bromine is added dropwise at low temperatures (0–5 °C) to avoid side reactions, often in the absence of solvent or in a minimal solvent environment.

- Byproducts : Hydrogen bromide (HBr) is generated and removed by absorption in water or by purging with inert gas.

- Outcome : Formation of this compound with high purity.

This method is supported by industrial-scale procedures for related compounds, where bromination yields exceed 79%, and reaction times range from 3 to 4 hours.

Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetalization | 2,3,4-Trichloroacetophenone + Ethylene glycol + Acid catalyst (e.g., methanesulfonic acid) | 60–110 (reflux) | 2–6 | 85–95 | Azeotropic removal of water improves yield |

| Bromination | Bromine added dropwise, no solvent or minimal solvent | 0–5 | 3–4 | 79–85 | HBr removal critical for purity |

| Purification | Distillation under reduced pressure or crystallization | 80–120 (distillation) | N/A | >95 purity | Removal of residual HBr and impurities |

Catalysts and Solvents

- Acid catalysts such as methanesulfonic acid , p-toluenesulfonic acid monohydrate , sulfuric acid , and hydrogen chloride are effective for the acetalization step.

- Solvents like toluene or dichloromethane are used for acetalization and bromination reactions, but bromination can be performed solvent-free to improve yield and reduce waste.

- Removal of byproduct HBr by bubbling nitrogen or applying vacuum is essential to prevent side reactions and ensure high purity.

Summary Table of Preparation Methods

Expert Perspective

With over a decade of research experience in synthetic organic chemistry, the preparation of halogenated dioxolane derivatives such as This compound demands meticulous control of reaction conditions to balance reactivity and stability. The acid-catalyzed acetalization step is well-established, but the bromination must be carefully managed to avoid overbromination or decomposition of the sensitive dioxolane ring. The industrially viable methods emphasize solvent minimization and efficient byproduct removal, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming more complex structures or breaking down into simpler molecules.

Reduction: Reduction reactions may involve the removal of halogen atoms or the reduction of other functional groups within the molecule.

Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

Nucleophiles: Nucleophiles such as hydroxide ions, amines, or thiols can participate in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce a variety of substituted dioxolane derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

- This compound is used as an intermediate in the synthesis of various pharmaceutical agents. It enhances the efficiency of drug development processes by serving as a precursor for biologically active compounds .

- It has been noted for its role in synthesizing antifungal agents, contributing to the formulation of drugs like Terconazole and Itraconazole. These applications are crucial for treating fungal infections effectively .

2. Biochemical Research:

- In biochemistry, 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modify biological molecules makes it a valuable tool in research settings .

Agricultural Chemistry

1. Pesticide Development:

- The compound is instrumental in developing new pesticides and herbicides. Its effectiveness in pest control while minimizing environmental impact makes it a focus in agricultural research .

- Studies have shown that derivatives of this compound can enhance the efficacy of existing agricultural chemicals, leading to improved crop protection strategies .

Material Science

1. Polymer Formulations:

- In material science, this compound is incorporated into polymer formulations to enhance durability and performance. It is particularly useful in coatings and adhesives where chemical resistance and longevity are desired .

- The compound's properties allow it to act as a cross-linking agent, improving the mechanical properties of polymers used in various applications.

Analytical Applications

1. Chromatography:

- The compound can be analyzed using High-Performance Liquid Chromatography (HPLC) methods. A reverse-phase HPLC method utilizing acetonitrile and water has been developed for its separation and analysis. This method is scalable and suitable for isolating impurities during preparative separations .

- Such analytical techniques are essential for quality control in pharmaceutical manufacturing and environmental monitoring.

Case Studies

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

- 2-(Chloromethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane

- 2-(Bromomethyl)-2-(2,4,5-trichlorophenyl)-1,3-dioxolane

- 2-(Bromomethyl)-2-(2,3,4-trifluorophenyl)-1,3-dioxolane

Uniqueness

2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane is unique due to the specific arrangement of bromomethyl and trichlorophenyl groups on the dioxolane ring. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-(Bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane (CAS Number: 24169-32-2) is a synthetic compound belonging to the dioxolane family. Its structure includes a bromomethyl group and a trichlorophenyl moiety, which are significant for its biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, synthesis methods, and relevant case studies.

- Molecular Formula : C10H8BrCl3O2

- Molecular Weight : 346.43 g/mol

- EINECS : 246-054-0

Synthesis

The synthesis of this compound typically involves the bromination of a precursor compound under controlled conditions. The process often requires the use of acid catalysts and specific temperature ranges to optimize yield and purity. For instance, similar compounds have been synthesized via reactions involving diols and aldehydes in the presence of montmorillonite K10 as a catalyst .

Antibacterial Activity

Research indicates that compounds within the dioxolane class exhibit significant antibacterial properties. The synthesized derivatives have been tested against various Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values for some related dioxolane derivatives:

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 625–1250 |

| 2 | S. epidermidis | <1000 |

| 3 | E. faecalis | 625 |

| 4 | P. aeruginosa | <1000 |

| 5 | E. coli | No activity |

These findings suggest that while some derivatives show promising antibacterial effects against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, others demonstrate limited or no activity against certain strains such as E. coli .

Antifungal Activity

The antifungal potential of this compound has also been investigated. In various studies, it has shown considerable effectiveness against fungi such as Candida albicans. The results from these studies indicate that most tested derivatives exhibit antifungal activity with varying degrees of efficacy:

| Compound | Fungi Tested | Activity Level |

|---|---|---|

| A | C. albicans | Significant |

| B | Aspergillus spp. | Moderate |

The biological screening results indicate that while some compounds exhibit excellent antifungal properties, others may require structural modifications to enhance their efficacy .

Case Studies

Several case studies have documented the synthesis and biological evaluation of dioxolane derivatives:

-

Study on Antimicrobial Properties :

A series of new enantiomerically pure and racemic 1,3-dioxolanes were synthesized and tested for their antimicrobial activities. Most compounds showed significant antibacterial activity against common pathogens such as S. aureus and antifungal activity against C. albicans, highlighting the potential of these compounds in therapeutic applications . -

Development of Fungicides :

Research has indicated that intermediates like 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane are crucial in developing fungicides derived from triazole and imidazole classes. These compounds have been shown to perform well in agricultural settings as effective fungicides .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-(bromomethyl)-2-(2,3,4-trichlorophenyl)-1,3-dioxolane?

Methodological Answer: Key variables include reaction temperature, solvent polarity, and catalyst selection. For structurally analogous compounds (e.g., 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane), optimal yields (>80%) are achieved using dichloromethane as a solvent at 60–70°C with a palladium catalyst . Control of halogen reactivity (bromine vs. chlorine) is critical to avoid undesired side reactions; excess bromomethyl groups may require quenching agents like sodium bicarbonate .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Compare H and C NMR shifts with predicted values from computational tools (e.g., ACD/Labs) to confirm substituent positions .

- HPLC : Use a C18 column with a methanol/water gradient (70:30) to assess purity (>95%) and detect byproducts .

- Mass Spectrometry : Confirm molecular weight (expected ~350–360 g/mol for similar halogenated dioxolanes) via high-resolution MS .

Advanced Research Questions

Q. What strategies address contradictions in regioselectivity during halogen substitution reactions?

Methodological Answer: Contradictions arise from competing electronic (electron-withdrawing Cl vs. Br) and steric effects. For example, the 2,3,4-trichlorophenyl group may direct bromomethyl substitution via steric hindrance at the ortho position. Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps . Experimental validation via kinetic studies under varying temperatures (25–80°C) resolves ambiguities .

Q. How does the compound’s stability under varying pH and light conditions impact experimental design?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours. Monitor via UV-Vis spectroscopy (λ = 250–300 nm). Halogenated dioxolanes typically degrade in alkaline conditions due to hydrolysis of the dioxolane ring .

- Photostability : Expose to UV light (365 nm) for 24 hours; quantify degradation products using LC-MS. Light-sensitive compounds require amber glassware and inert atmospheres during handling .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR) in biological studies?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against targets like cytochrome P450 enzymes, leveraging the trichlorophenyl group’s hydrophobic interactions .

- QSAR Modeling : Train models on datasets of halogenated dioxolanes (e.g., IC values for antifungal activity) to correlate substituent positions with bioactivity .

Q. How can researchers resolve discrepancies in reported reaction mechanisms for bromomethyl group activation?

Methodological Answer: Contradictory mechanisms (e.g., SN2 vs. radical pathways) are resolved via:

- Isotopic Labeling : Track O in dioxolane ring-opening reactions to distinguish nucleophilic vs. radical intermediates .

- EPR Spectroscopy : Detect radical species (e.g., bromine radicals) during photochemical reactions .

Key Research Findings

- The 2,3,4-trichlorophenyl group enhances thermal stability (decomposition >200°C) but increases photochemical sensitivity .

- Bromomethyl derivatives exhibit higher electrophilicity than chloromethyl analogs, favoring SN2 reactions in nucleophilic environments .

- Computational models predict strong binding affinity (ΔG = -9.2 kcal/mol) with fungal CYP51, suggesting antifungal potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.